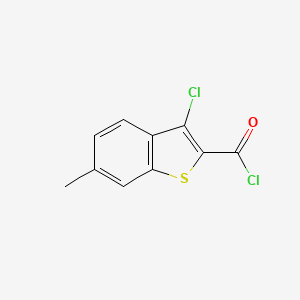![molecular formula C10H19NO2 B1355600 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 65535-86-6](/img/structure/B1355600.png)
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane
説明
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 . It is used in the preparation of pyrazolo[1,5-a]pyridinecarbonyl-substituted spirocyclic piperidine ketals as inhibitors of HCV protein NS4B .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 . This indicates the molecular structure of the compound.It has a molecular weight of 185.27 . The compound has a storage temperature of room temperature .
科学的研究の応用
Crystal Structure and Thermodynamic Properties
- A derivative of 1,5-dioxaspiro[5.5] was synthesized and studied for its crystal structure and thermodynamic properties. The research revealed significant insights into the molecular structure and stability of such compounds, which could be critical in materials science and chemistry (Zeng, Wang, & Zhang, 2021).
Novel Synthesis Processes
- Researchers developed a novel synthesis process for 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the versatility of such compounds in chemical synthesis (Reddy, Medaboina, Sridhar, & Singarapu, 2014).
Biological Evaluation
- Compounds related to 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane have been evaluated for their cytotoxic action against human cancer cells, indicating potential applications in medical research and drug development (Rice, Sheth, & Wheeler, 1973).
Efficient Synthesis of Novel Compounds
- A study reported the efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a 3,3-dimethyl-1,5-dioxaspiro[5.5]undecane derivative, highlighting the compound's role in facilitating complex chemical reactions (Singh & Singh, 2017).
Advanced Chemical Analysis
- Advanced techniques like NMR spectroscopy and theoretical computation have been used to study isomers of compounds similar to this compound. Such research aids in understanding the detailed chemical properties of these compounds (Zhi, 2011).
Applications in Material Science
- Studies have explored the liquid-crystalline properties of derivatives of 1,5-dioxa-spiro[5.5]undecane, indicating potential applications in the field of material science, particularly in the development of new liquid crystal materials(Frach, Tschierske, Zaschke, & Deutscher, 1989).
作用機序
Mode of Action
The mode of action of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5These properties are crucial in determining the bioavailability of the compound .
生化学分析
Biochemical Properties
3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been observed to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator depending on the enzyme it interacts with. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, it can impact cell signaling by interacting with receptors on the cell surface, leading to downstream effects on cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonds and van der Waals forces, which stabilize the enzyme-compound complex. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, influencing the overall metabolic flux. For instance, it can modulate the activity of enzymes involved in glycolysis and the citric acid cycle, thereby affecting the levels of metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization allows the compound to interact with key biomolecules within these compartments, thereby influencing cellular processes .
特性
IUPAC Name |
3,3-dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2)7-12-10(13-8-9)3-5-11-6-4-10/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYCRECLQBDSHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(CCNCC2)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496148 | |
| Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65535-86-6 | |
| Record name | 3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



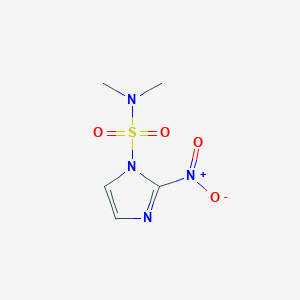
![Thieno[2,3-b]pyrazin-7-amine](/img/structure/B1355523.png)
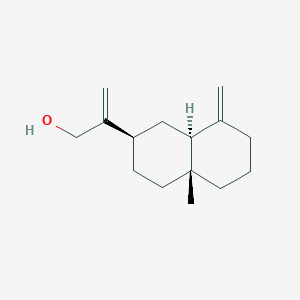

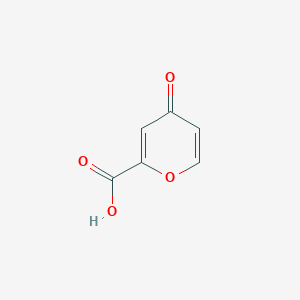

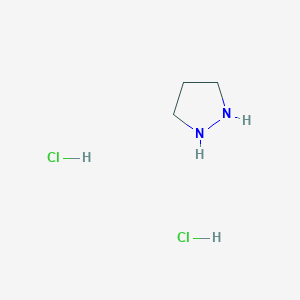

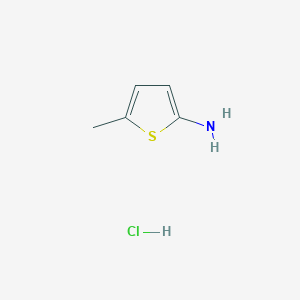

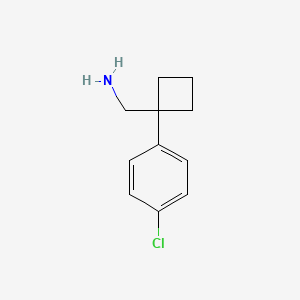
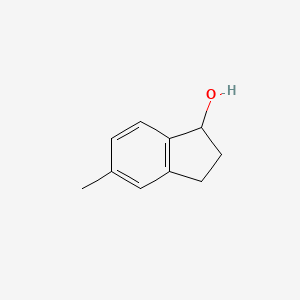
![(2s)-2-[(2-Methoxyphenoxy)methyl]oxirane](/img/structure/B1355549.png)
